![molecular formula C7H15ClN2O3S B2627465 (2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride CAS No. 2490314-59-3](/img/structure/B2627465.png)
(2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride
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Description
(2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid hydrochloride, also known as Methionine sulfoximine hydrochloride (MSO), is a synthetic amino acid derivative that has been widely used in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine, an important amino acid in the brain and other tissues.
Scientific Research Applications
Optical Resolution and Synthesis of Active Compounds
Optical resolution techniques have been employed to obtain optically active compounds from racemic mixtures. For instance, Shiraiwa et al. (2003) demonstrated the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution, using resolving agents to afford optically pure compounds with high yields and purities (Shiraiwa et al., 2003). Similarly, Shiraiwa et al. (2006) explored the optical resolution of (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid by preferential crystallization, achieving high optical purity (Shiraiwa et al., 2006).
Chemical Reactions and Compound Synthesis
Research by Cherbuliez et al. (1967) on the reaction of 3-aminopropanol with aryl(isothiocyanates) led to the formation of thio-ureas, which upon cyclization yielded hydrothiazines, demonstrating the compound's utility in synthesizing novel chemical structures (Cherbuliez et al., 1967).
Environmental and Material Applications
Singha et al. (2019) utilized a related compound in the fabrication of smart hydrogels for the removal of metal ions and dyes, showcasing the environmental applications of such chemicals (Singha et al., 2019).
Analytical Chemistry
In analytical chemistry, Warnke and Trojanowska (1993) investigated the coordination compounds of palladium(II) with a similar amino acid, demonstrating the importance of these compounds in understanding metal-ligand interactions (Warnke & Trojanowska, 1993).
properties
IUPAC Name |
(2R)-2-(3-aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-13-4-5(7(11)12)9-6(10)2-3-8;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLVCPXPLIYHAH-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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